molecular formula C18H16ClN3O2 B6496947 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide CAS No. 952819-78-2

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B6496947
CAS No.: 952819-78-2
M. Wt: 341.8 g/mol
InChI Key: RZTIXFFHUZJRBP-UHFFFAOYSA-N
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Description

The compound “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” is a derivative of the 1,3,4-oxadiazole moiety. This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other 1,3,4-oxadiazole derivatives. The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Future Directions

The future directions for the research on “N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide” and similar compounds could involve further exploration of their biological activities and mechanisms of action. There is also potential for the development of novel antitubercular agents . Additionally, the therapeutic potential of oxadiazole or furadiazole containing compounds has been highlighted in recent research .

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTIXFFHUZJRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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